molecular formula C15H13N3 B7507490 2-(2,3-dihydro-1H-inden-1-ylamino)pyridine-3-carbonitrile

2-(2,3-dihydro-1H-inden-1-ylamino)pyridine-3-carbonitrile

Cat. No. B7507490
M. Wt: 235.28 g/mol
InChI Key: SMUKUOCZCDZREC-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1H-inden-1-ylamino)pyridine-3-carbonitrile, also known as GSK-3β inhibitor, is a chemical compound that has been widely studied for its potential therapeutic applications in various diseases, including diabetes, cancer, and neurodegenerative disorders.

Mechanism of Action

2-(2,3-dihydro-1H-inden-1-ylamino)pyridine-3-carbonitrile exerts its therapeutic effects by inhibiting 2-(2,3-dihydro-1H-inden-1-ylamino)pyridine-3-carbonitrileβ, a key enzyme involved in various cellular processes, including insulin signaling, cell proliferation, and apoptosis. By inhibiting 2-(2,3-dihydro-1H-inden-1-ylamino)pyridine-3-carbonitrileβ, 2-(2,3-dihydro-1H-inden-1-ylamino)pyridine-3-carbonitrile can improve glucose tolerance and insulin sensitivity, induce apoptosis and inhibit cell proliferation in cancer cells, and improve cognitive function and reduce neuroinflammation in neurodegenerative disorders.
Biochemical and Physiological Effects:
2-(2,3-dihydro-1H-inden-1-ylamino)pyridine-3-carbonitrile has been reported to have various biochemical and physiological effects, including improving glucose tolerance and insulin sensitivity, inducing apoptosis and inhibiting cell proliferation in cancer cells, and improving cognitive function and reducing neuroinflammation in neurodegenerative disorders. However, further studies are needed to fully understand the mechanisms underlying these effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(2,3-dihydro-1H-inden-1-ylamino)pyridine-3-carbonitrile in lab experiments is its high purity and yield, which allows for accurate and reproducible results. However, one of the limitations is its potential toxicity, which may require careful handling and monitoring in lab experiments.

Future Directions

There are several future directions for the study of 2-(2,3-dihydro-1H-inden-1-ylamino)pyridine-3-carbonitrile. One direction is to further investigate its potential therapeutic applications in other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as a drug candidate, including optimizing its pharmacokinetic and pharmacodynamic properties. Additionally, further studies are needed to fully understand the mechanisms underlying its therapeutic effects and potential toxicity.

Synthesis Methods

The synthesis of 2-(2,3-dihydro-1H-inden-1-ylamino)pyridine-3-carbonitrile can be achieved through various methods, including the reaction of 2-bromo-3-cyanopyridine with 1-aminoindane in the presence of a palladium catalyst. Another method involves the reaction of 2-chloro-3-cyanopyridine with 1-aminoindane in the presence of a copper catalyst. Both methods have been reported to yield high purity and yield of the compound.

Scientific Research Applications

2-(2,3-dihydro-1H-inden-1-ylamino)pyridine-3-carbonitrile has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, cancer, and neurodegenerative disorders. In diabetes, it has been shown to improve glucose tolerance and insulin sensitivity by inhibiting 2-(2,3-dihydro-1H-inden-1-ylamino)pyridine-3-carbonitrileβ, a key enzyme involved in insulin signaling. In cancer, it has been reported to induce apoptosis and inhibit cell proliferation by targeting 2-(2,3-dihydro-1H-inden-1-ylamino)pyridine-3-carbonitrileβ. In neurodegenerative disorders, it has been shown to improve cognitive function and reduce neuroinflammation by modulating 2-(2,3-dihydro-1H-inden-1-ylamino)pyridine-3-carbonitrileβ activity.

properties

IUPAC Name

2-(2,3-dihydro-1H-inden-1-ylamino)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3/c16-10-12-5-3-9-17-15(12)18-14-8-7-11-4-1-2-6-13(11)14/h1-6,9,14H,7-8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMUKUOCZCDZREC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1NC3=C(C=CC=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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